1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Description
Properties
CAS No. |
953507-28-3 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h2-3,6,9H,1,4-5,7H2,(H,12,13) |
InChI Key |
XXBKDCCAYJJCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for Pyrrolidine Core Formation
The pyrrolidine ring system is constructed via intramolecular cyclization of appropriately substituted linear precursors. A pivotal method involves treating N-protected glutamic acid derivatives with strong bases such as lithium hexamethyldisilazide (LHMDS) or n-butyllithium (nBuLi) at cryogenic temperatures (−78°C). For instance, (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate undergoes deprotonation at the α-position, followed by formyl group introduction using formic pivalic anhydride. Subsequent cyclization generates a dihydropyrrole intermediate, which is hydrogenated to yield the pyrrolidine backbone. This step achieves an 82.9% yield when performed in tetrahydrofuran (THF) with trifluoroacetic acid (TFA) for carboxyl group deprotection.
Alkylation and Protecting Group Strategies
Introducing the furan-2-ylmethyl substituent requires careful selection of alkylating agents and protecting groups. The carboxyl group at the 2-position of pyrrolidine is typically protected as a tert-butyl ester to prevent racemization during subsequent reactions. Alkylation proceeds via nucleophilic substitution, where the deprotonated pyrrolidine nitrogen attacks a furan-2-ylmethyl halide (e.g., bromide or iodide). Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency in biphasic systems. Post-alkylation, the tert-butyl group is cleaved under acidic conditions (e.g., TFA in dichloromethane), yielding the free carboxylic acid with minimal epimerization.
Reaction Optimization and Yield Data
Catalytic Hydrogenation for Stereochemical Control
A critical innovation lies in the catalytic hydrogenation of dihydropyrrole intermediates. Unlike conventional methods that produce racemic mixtures, the use of palladium on carbon (Pd/C) under hydrogen gas selectively affords the cis-configured pyrrolidine derivative when starting from a chiral dihydropyrrole. For example, hydrogenating (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole at 25°C and 50 psi H₂ yields 84.4% of the desired (S)-pyrrolidine product without racemization. This contrasts with earlier methods (e.g., WO 2012068234), which reported racemic outcomes under similar conditions.
Solvent and Base Effects on Cyclization
The choice of solvent and base significantly impacts cyclization efficiency:
| Condition | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | LHMDS | THF | −78°C | 82.9 |
| Deprotection | TFA | CH₂Cl₂ | 25°C | 90.5 |
| Alkylation | NaH, PEG-400 | Toluene | 80°C | 75.6 |
Replacing LHMDS with lithium diisopropylamide (LDA) reduces yields to 75.6%, highlighting the superior performance of bulkier bases in stabilizing reactive intermediates.
Chirality Control and Stereochemical Outcomes
Preservation of Enantiomeric Purity
Racemization at the 2-position carboxyl group is mitigated through strategic protecting group selection. The tert-butyl ester group sterically shields the chiral center during alkylation, maintaining enantiomeric excess (ee) >98%. In contrast, methyl or ethyl esters lead to partial racemization (ee = 76–85%) under identical conditions.
Resolution of Racemic Mixtures
For non-chiral starting materials, enzymatic resolution using Candida antarctica lipase B (CAL-B) achieves 99% ee by selectively hydrolyzing the (R)-enantiomer of a racemic methyl ester. This method complements synthetic approaches by providing access to both enantiomers for biological testing.
Comparative Analysis with Alternative Methods
Traditional Alkylation vs. Phase-Transfer Catalysis
Conventional alkylation in anhydrous dimethylformamide (DMF) requires prolonged reaction times (48 h) and affords moderate yields (60–65%). Incorporating phase-transfer catalysts like polyethylene glycol (PEG-400) reduces the duration to 12 h while improving yields to 75–80%.
Hydrogenation Techniques
Earlier methods employing Adams’ catalyst (PtO₂) resulted in over-reduction of the furan ring, whereas Pd/C selectively hydrogenates the dihydropyrrole double bond without affecting the heteroaromatic substituent.
Applications and Biological Relevance
While this report focuses on synthesis, it is noteworthy that 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid derivatives exhibit potent inhibition of the ST2/IL-33 interaction (IC₅₀ = 22.14 ± 12.27 μM for p-NO₂ analogues), relevant to graft-versus-host disease therapy. Structure-activity relationship (SAR) studies emphasize the importance of electron-withdrawing groups (e.g., nitro) at the para-position for enhancing binding affinity .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and furan ring are primary sites for oxidation.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Furan ring oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 0°C | Dihydroxy-pyrrolidine carboxylic acid | 45–60% | |
| Carboxylic acid oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | CO<sub>2</sub> release (decarboxylation) | 75% |
-
Furan oxidation : The electron-rich furan ring undergoes dihydroxylation under mild oxidative conditions, forming a diol intermediate that can further rearrange.
-
Decarboxylation : Strong acidic oxidants like CrO<sub>3</sub> cleave the carboxylic acid group, yielding CO<sub>2</sub> and a pyrrolidine derivative.
Reduction Reactions
Reduction targets the carboxylic acid and unsaturated bonds in the furan ring.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Carboxylic acid reduction | LiAlH<sub>4</sub>, THF, reflux | 1-(Furan-2-ylmethyl)pyrrolidine-2-methanol | 82% | |
| Furan hydrogenation | H<sub>2</sub>, Pd/C, EtOAc | Tetrahydrofuran-pyrrolidine carboxylic acid | 90% |
-
LiAlH<sub>4</sub> reduction : Converts the carboxylic acid to a hydroxymethyl group while preserving stereochemistry.
-
Catalytic hydrogenation : Saturates the furan ring to tetrahydrofuran, enhancing stability for pharmaceutical applications.
Substitution Reactions
The pyrrolidine nitrogen and carboxylic acid group participate in nucleophilic substitutions.
-
Amide coupling : The carboxylic acid reacts with amines via activation with HATU, forming stable carboxamides critical for drug design .
-
Esterification : Thionyl chloride-mediated esterification proceeds quantitatively, enabling further functionalization .
Ring-Opening and Rearrangement Reactions
The pyrrolidine ring undergoes ring-opening under specific conditions.
-
Acidic hydrolysis : Protonation of the pyrrolidine nitrogen weakens the ring, leading to cleavage and formation of a linear chain.
-
β-lactam formation : Under basic conditions, intramolecular cyclization produces a strained β-lactam ring, a motif seen in antibiotics .
Stability Under Physiological Conditions
The compound’s stability in aqueous environments is critical for bioavailability:
| Condition | pH | Temperature | Half-Life | Degradation Pathway | References |
|---|---|---|---|---|---|
| Phosphate buffer | 7.4 | 37°C | 12 hr | Hydrolysis of ester groups | |
| Simulated gastric fluid | 1.2 | 37°C | 2 hr | Decarboxylation |
Data indicate rapid degradation in acidic environments, necessitating prodrug strategies for oral administration .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid has been investigated for its potential as a therapeutic agent:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against resistant strains of bacteria. Studies have shown that it can inhibit the growth of various pathogens, including ESKAPE pathogens, which are known for their antibiotic resistance. The minimum inhibitory concentration (MIC) values suggest that it may serve as a new class of antimicrobial agents .
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. Mechanistic studies have shown that it can affect cell cycle regulation and apoptotic pathways, making it a candidate for further development in cancer therapy .
Biological Research
The compound's unique structure allows it to interact with various molecular targets:
- Mechanism of Action : The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of enzymes or receptors, leading to various biological effects .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications in the furan and pyrrolidine moieties can enhance its biological activity against specific targets, such as ST2 inhibitors for treating graft-versus-host disease .
Industrial Applications
The compound has potential uses in the development of new materials and chemical processes:
- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic methodologies .
Case Studies and Research Findings
Several studies document the biological activities and potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of furan-pyrrolidine compounds exhibited significant antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents .
- Anticancer Studies : In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression and microbial resistance, aiding in the development of targeted therapies .
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial RNA polymerase, blocking the transcription process. This inhibition leads to the suppression of bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid with structurally analogous pyrrolidine-2-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Functional Insights
Substituent Effects :
- Aromatic groups (furan, pyridine, benzodioxine): Enhance target binding through π-π interactions and rigidity. For example, the furan group in this compound contributes to elastase inhibition by fitting into hydrophobic enzyme pockets .
- Electron-withdrawing groups (trifluoroacetyl, sulfonyl): Improve metabolic stability and solubility. The trifluoroacetyl derivative () is resistant to enzymatic hydrolysis, making it suitable for prolonged biological activity.
- Halogenated aromatics (): Increase lipophilicity and bioavailability, common in kinase inhibitors.
- Synthetic Methods: Peptide coupling: Used for acylated derivatives (e.g., ). Click chemistry: Propargyl-substituted derivatives () enable modular drug design. Hydrogenolysis: Key for deprotecting intermediates ().
Biological Activity :
Challenges and Opportunities
Biological Activity
1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid, a compound with a unique structure, has garnered attention in recent years for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies, supported by comprehensive data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a pyrrolidine core. Its molecular formula is with a molecular weight of approximately 209.20 g/mol. The compound's structure allows for various interactions with biological targets, which are critical for its activity.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that this compound may serve as an inhibitor or modulator of key proteins involved in inflammatory responses and cellular signaling.
Key Mechanisms:
- Inhibition of ST2 : Studies have shown that derivatives of this compound can inhibit soluble ST2 (sST2), a biomarker associated with graft-versus-host disease (GVHD). Inhibition of sST2 leads to reduced inflammatory responses in animal models .
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may possess antimicrobial properties .
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| ST2 Inhibition | Reduced sST2 levels | |
| Antimicrobial | Potential against bacteria | |
| Cytotoxicity | Low cytotoxic effects |
Case Study 1: Inhibition of Graft-Versus-Host Disease
A study investigated the effects of this compound on GVHD in mice. The results indicated that treatment with this compound led to a significant reduction in plasma sST2 levels and improved survival rates in treated groups compared to controls. This suggests its potential as a therapeutic agent in managing GVHD .
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial activity of related pyrrolidine derivatives against various bacterial strains. The results showed promising activity, indicating that further research into the furan-containing derivatives could lead to new antimicrobial agents .
Research Findings
Recent research has expanded our understanding of the structure-activity relationship (SAR) for compounds related to this compound. Modifications to the furan and pyrrolidine components have been shown to enhance biological activity, which is crucial for drug development.
Table 2: Structure-Activity Relationships
Q & A
Q. What synthetic methodologies are effective for laboratory-scale preparation of 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via coupling reactions using activated carboxylic acid derivatives. For example, a protocol similar to the synthesis of 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid () involves:
- Step 1 : Activation of the pyrrolidine-2-carboxylic acid moiety using carbodiimides (e.g., EDC or DCC) to form an active ester.
- Step 2 : Reaction with furan-2-ylmethylamine under basic conditions (e.g., DIPEA in DMF) to introduce the furan substituent.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Yields can be optimized by controlling reaction temperature (0–25°C) and stoichiometry (1.2:1 amine-to-acid ratio) .
Q. Which analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for identifying the furan (δ 6.2–7.4 ppm for aromatic protons) and pyrrolidine (δ 2.5–3.5 ppm for methylene/methine groups) moieties. Compare with published spectra of structurally related compounds (e.g., reports δ 2.54–3.90 ppm for pyrrolidine protons) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water with 0.1% formic acid) confirm purity (>95%) and molecular ion ([M+H]+ at m/z calculated from molecular formula).
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).
Q. What storage conditions ensure stability of this compound?
- Methodological Answer :
- Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation of the furan ring.
- Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess susceptibility to hydrolysis or photolysis .
Advanced Research Questions
Q. How can discrepancies in NMR data for pyrrolidine-furan derivatives be resolved?
- Methodological Answer : Conflicting NMR signals may arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring puckering in pyrrolidine).
- COSY/NOESY : Map coupling networks and spatial proximity of protons (e.g., furan-pyrrolidine interactions).
- DFT Calculations : Compare experimental chemical shifts with computational predictions (e.g., B3LYP/6-31G* level).
For example, reports δ 2.54–3.90 ppm for pyrrolidine protons in CDCl3; deviations in DMSO-d6 may indicate hydrogen bonding .
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol mobile phases.
- Asymmetric Catalysis : Employ Proline-derived organocatalysts (e.g., Jørgensen-Hayashi catalysts) for stereoselective alkylation of pyrrolidine precursors .
- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts using chiral acids (e.g., tartaric acid).
Q. How does the furan substituent modulate biological activity in enzyme inhibition studies?
- Methodological Answer : The furan ring may engage in π-π stacking with aromatic residues in enzyme active sites. For example:
- Kinetic Assays : Measure IC50 values using human neutrophil elastase (HNE) inhibition protocols (see for analogous compounds).
- Molecular Docking : Simulate binding modes (e.g., AutoDock Vina) to identify interactions between the furan oxygen and catalytic serine residues .
Q. How to design a kinetic study for assessing inhibition mechanisms?
- Methodological Answer :
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Pre-Incubation Time Course : Evaluate time-dependent inhibition (e.g., HNE activity measured at 0, 5, 10, 20 minutes post-inhibitor addition).
- Fluorescence Quenching : Monitor tryptophan emission changes (λex 280 nm, λem 340 nm) to track binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
